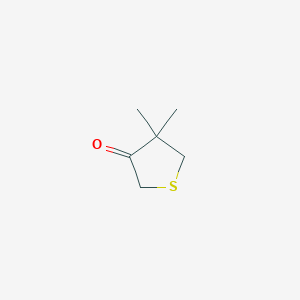
2,3,3-trimethylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-trimethylcyclobutan-1-one is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2,3,3-trimethylcyclobutan-1-one is 1S/C7H12O/c1-5-6(8)4-7(5,2)3/h5H,4H2,1-3H3 . This indicates that the molecule consists of a cyclobutane ring with three methyl groups and a ketone functional group .Physical And Chemical Properties Analysis
2,3,3-trimethylcyclobutan-1-one has a predicted boiling point of 139.6±8.0 °C and a predicted density of 0.891±0.06 g/cm3 .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,3,3-trimethylcyclobutan-1-one can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methyl-2-butene", "methyl magnesium bromide", "cyclobutanone", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "diethyl ether", "pentane" ], "Reaction": [ "Step 1: Preparation of 2-methyl-2-butene by dehydration of 2-methyl-2-butanol using sulfuric acid as a catalyst.", "Step 2: Addition of methyl magnesium bromide to 2-methyl-2-butene to form a Grignard reagent.", "Step 3: Reaction of the Grignard reagent with cyclobutanone to form 2-methyl-3-(3-methylcyclobutyl)propan-2-ol.", "Step 4: Oxidation of the alcohol using acetic acid and sodium borohydride to form the corresponding ketone.", "Step 5: Acid-catalyzed dehydration of the ketone to form 2,3,3-trimethylcyclobutan-1-one.", "Step 6: Purification of the product by extraction with hydrochloric acid, washing with sodium hydroxide, and drying over sodium sulfate and magnesium sulfate.", "Step 7: Isolation of the product by evaporation of the solvent and recrystallization from a mixture of diethyl ether and pentane." ] } | |
Numéro CAS |
28290-01-9 |
Nom du produit |
2,3,3-trimethylcyclobutan-1-one |
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




